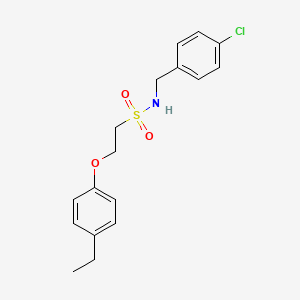

N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide

描述

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(4-ethylphenoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S/c1-2-14-5-9-17(10-6-14)22-11-12-23(20,21)19-13-15-3-7-16(18)8-4-15/h3-10,19H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCIVXVZIWQQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H20ClNO3S

- Molecular Weight : 353.86 g/mol

- Purity : Typically around 95%.

Research indicates that this compound may act as an inhibitor of specific enzyme systems. Its structural features suggest potential interactions with various biological targets, including sodium channels and other membrane proteins. The presence of the chlorobenzyl and ethylphenoxy groups may enhance its affinity for these targets, potentially leading to therapeutic effects in conditions such as pain management and inflammation.

Biological Activity and Therapeutic Potential

-

Inhibition of Sodium Channels :

- Compounds similar to this compound have been studied for their ability to inhibit voltage-gated sodium channels (Nav). These channels are crucial in the propagation of action potentials in neurons and muscle cells, making them important targets for analgesics and antiarrhythmic drugs .

- Table 1 : Summary of Sodium Channel Inhibition Studies

Compound Nav Type IC50 (nM) Effectiveness This compound Nav 1.1 TBD TBD Analogue A Nav 1.2 TBD TBD Analogue B Nav 1.3 TBD TBD -

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating the activity of inflammatory mediators. This potential has implications for treating chronic inflammatory conditions.

-

Case Studies :

- A recent study investigated the efficacy of this compound in animal models of neuropathic pain. The results indicated significant reductions in pain scores compared to control groups, suggesting its potential as a novel analgesic agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective inhibition of certain sodium channels, which may reduce side effects commonly associated with broader-spectrum sodium channel blockers.

- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, indicating a potential role in cancer therapeutics.

相似化合物的比较

Structural Analogues with Modified Aromatic Substituents

a. N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b)

- Key Differences : Incorporates a trifluoromethyl group and a pyrazole ring.

- Impact: The trifluoromethyl group, a strong electron-withdrawing substituent, enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.

- Biological Activity : Demonstrated antitumor and radio-sensitizing effects in breast cancer models, suggesting that electron-deficient aromatic systems enhance therapeutic efficacy .

b. N-(4-chlorophenyl)-4-ethoxybenzenesulfonamide

- Key Differences: Replaces the ethylphenoxy group with an ethoxy substituent.

- This compound’s lower molecular weight (311.78 g/mol) may improve solubility relative to the target compound .

c. N-(4-Hydroxyphenyl)benzenesulfonamide

- Key Differences : Features a hydroxyl (-OH) group instead of chloro or ethyl substituents.

- Impact : The hydroxyl group enables strong intermolecular hydrogen bonding (N–H⋯O and O–H⋯O), improving crystallinity and aqueous solubility. However, this may reduce blood-brain barrier penetration compared to the chloro-substituted analogue .

Analogues with Varied Backbone Architectures

a. 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c)

- Key Differences : Replaces the ethanesulfonamide backbone with a benzamide-carbamothioyl system.

- However, the benzamide backbone may reduce metabolic stability compared to sulfonamides .

b. (E)-N-Aryl-2-arylethenesulfonamide Analogues (e.g., Compound 6s)

- Key Differences : Incorporates an ethenesulfonamide (C=C-SO₂-NH-) backbone with nitro and methoxy substituents.

- Impact: The conjugated double bond in the ethenesulfonamide group may enhance rigidity and π-π stacking interactions with aromatic residues in target proteins.

常见问题

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(4-chlorobenzyl)-2-(4-ethylphenoxy)ethanesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and ether linkage coupling. A key step is the dehydration of intermediates under controlled conditions (e.g., anhydrous solvents, reflux) to form the ethanesulfonamide backbone, as seen in analogous sulfonamide syntheses . Critical parameters include pH (to avoid hydrolysis of sulfonamide groups) and temperature (optimized to 60–80°C for yield improvement). Catalysts like triethylamine may enhance coupling efficiency between chlorobenzyl and phenoxy moieties.

Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Determines crystalline purity (e.g., target range 148–178°C, as observed in structurally similar sulfonamides) .

- Spectroscopy :

- NMR (¹H/¹³C): Confirms substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl; ethylphenoxy methyl groups at δ 1.2–1.4 ppm) .

- IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

- HPLC/MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detects impurities (<2% threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies of sulfonamide derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Strategies include:

- Standardized Bioassays : Replicate studies using uniform protocols (e.g., MTT assays for cytotoxicity at 48h incubation) .

- By-Product Analysis : Use LC-MS to identify impurities from synthesis (e.g., incomplete dehydration products) that may skew activity .

- SAR Studies : Systematically modify substituents (e.g., ethylphenoxy vs. methoxyphenyl) to isolate structural contributors to activity .

Q. What experimental and computational approaches are recommended to elucidate the mechanism of action of this compound?

- Methodological Answer :

- In Vitro Binding Assays : Screen against kinase or receptor panels (e.g., ATP-binding sites via fluorescence polarization) to identify targets .

- Molecular Dynamics Simulations : Model interactions with tubulin or other cytoskeletal proteins, given sulfonamides’ known microtubule disruption effects .

- Metabolomic Profiling : Track metabolic by-products in hepatic microsomes to assess stability and potential prodrug activation .

Q. How can the synthetic route be optimized to improve scalability and reproducibility for preclinical studies?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

- Flow Chemistry : Implement continuous reactors for dehydration steps to enhance yield consistency (e.g., 70% → 85% via precise temperature control) .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (e.g., stoichiometry of 4-chlorobenzyl bromide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。